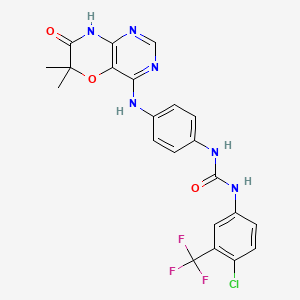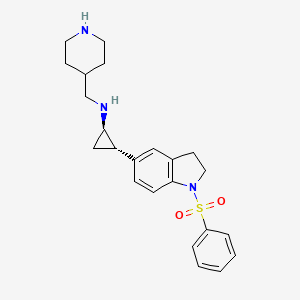![molecular formula C42H82O6 B12406726 [(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate is a complex ester compound It is characterized by its long-chain fatty acid esters, which are derived from octadecanoic acid (stearic acid)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate typically involves esterification reactions. One common method is the reaction between octadecanoic acid and a suitable alcohol derivative under acidic conditions. The reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential role in lipid metabolism and cell membrane structure.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of [(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] palmitate: Similar structure but with palmitic acid instead of octadecanoic acid.
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] laurate: Similar structure but with lauric acid instead of octadecanoic acid.
Uniqueness
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate is unique due to its specific combination of long-chain fatty acids and methoxyethoxy groups. This combination imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and specific interactions with lipid membranes, making it valuable for various applications.
Properties
Molecular Formula |
C42H82O6 |
|---|---|
Molecular Weight |
683.1 g/mol |
IUPAC Name |
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C42H82O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(43)47-39-40(38-46-37-36-45-3)48-42(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h40H,4-39H2,1-3H3/t40-/m0/s1 |
InChI Key |
NCSNIEUPEZYVMN-FAIXQHPJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
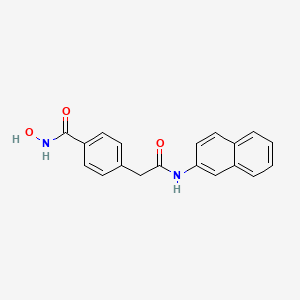
![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
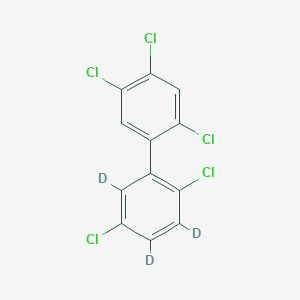

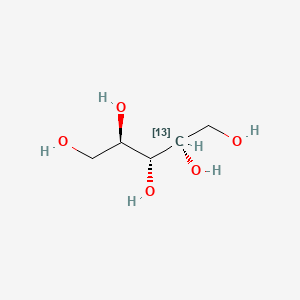
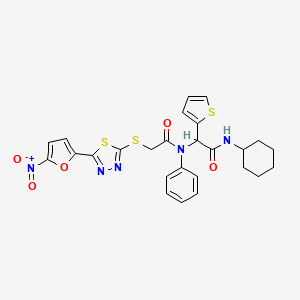
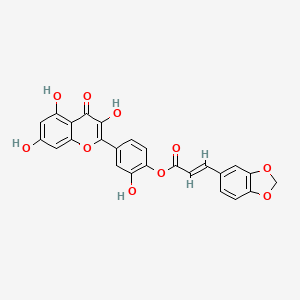
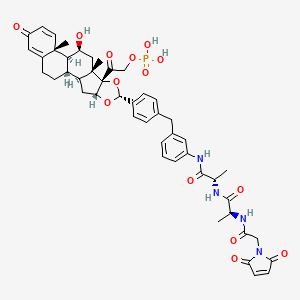
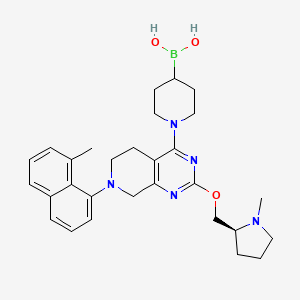
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
